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Introduction
(-)-Lasiocarpine, a pyrrolizidine alkaloid found in various plant species, is a potent hepatotoxin

known to cause significant liver injury in both humans and animals. Its toxic effects are primarily

mediated by metabolic activation in the liver by cytochrome P450 enzymes.[1] This process

generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules,

including DNA and proteins, leading to cellular dysfunction, oxidative stress, and apoptosis.[1]

The characteristic pathological manifestation of (-)-Lasiocarpine toxicity is hepatic sinusoidal

obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[2][3] This

condition is characterized by damage to the sinusoidal endothelial cells, leading to obstruction

of the hepatic sinusoids and post-sinusoidal venules, resulting in hemorrhagic necrosis,

fibrosis, and ultimately, liver failure.[4]

The development of a reliable and reproducible (-)-Lasiocarpine-induced liver injury model in

mice is crucial for studying the pathogenesis of HSOS, identifying potential therapeutic targets,

and evaluating the efficacy of novel hepatoprotective agents. This document provides detailed

application notes and experimental protocols for establishing both acute and chronic models of

(-)-Lasiocarpine-induced liver injury in mice.

Mechanism of (-)-Lasiocarpine-Induced Liver Injury
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The hepatotoxicity of (-)-Lasiocarpine is a multi-step process initiated by its metabolic

activation. The key signaling pathways involved are outlined below.
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Caption: Signaling pathway of (-)-Lasiocarpine-induced hepatotoxicity.

Experimental Protocols
The following protocols provide a framework for inducing acute and chronic liver injury in mice

using (-)-Lasiocarpine. It is recommended to perform pilot studies to determine the optimal

dose and time course for the specific mouse strain and experimental conditions.
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Caption: General experimental workflow for the mouse model.
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Materials and Reagents
(-)-Lasiocarpine (CAS No. 303-34-4)

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or corn oil)

Male C57BL/6 mice (8-10 weeks old)

Standard laboratory animal diet and water

Anesthetics (e.g., isoflurane, ketamine/xylazine)

Blood collection tubes (e.g., heparinized or serum separator tubes)

Formalin (10% neutral buffered)

Paraffin

Hematoxylin and Eosin (H&E) stain

Masson's trichrome stain

Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

Protocol 1: Acute (-)-Lasiocarpine-Induced Liver Injury
This protocol is designed to induce a rapid and severe liver injury, characteristic of acute

HSOS.

Animal Acclimatization: House male C57BL/6 mice in a controlled environment (22 ± 2°C,

12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior

to the experiment.

Preparation of (-)-Lasiocarpine Solution: Dissolve (-)-Lasiocarpine in a suitable vehicle. A

common approach is to dissolve it in sterile saline. The concentration should be calculated to

deliver the desired dose in a volume of approximately 10 mL/kg body weight for

intraperitoneal injection.[3]

Induction of Injury:
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Fast the mice overnight (approximately 12-16 hours) before administration to reduce

variability in metabolic activation.

Administer a single intraperitoneal (i.p.) injection of (-)-Lasiocarpine at a dose range of

50-100 mg/kg. A pilot study is recommended to determine the optimal dose that induces

significant liver injury without causing excessive mortality.

The control group should receive an equivalent volume of the vehicle.

Monitoring and Sample Collection:

Monitor the animals closely for clinical signs of toxicity, such as lethargy, ruffled fur, and

abdominal distension.

Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 6,

12, 24, 48, and 72 hours) post-injection to assess serum levels of ALT and AST.

At the desired endpoint (e.g., 24, 48, or 72 hours), euthanize the mice and collect the liver

for histopathological and molecular analysis.

Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits

according to the manufacturer's instructions.

Histopathological Analysis:

Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section

for H&E and Masson's trichrome staining.

Evaluate the sections for evidence of HSOS, including sinusoidal congestion, hemorrhage,

centrilobular necrosis, and endothelial cell damage.

Protocol 2: Chronic (-)-Lasiocarpine-Induced Liver Injury
This protocol aims to induce a more progressive liver injury with the development of fibrosis,

mimicking chronic exposure to hepatotoxins.

Animal Acclimatization: As described in the acute protocol.
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Preparation of (-)-Lasiocarpine Solution: Prepare the (-)-Lasiocarpine solution as

described previously. For oral gavage, the volume should be around 5-10 mL/kg.[5]

Induction of Injury:

Administer (-)-Lasiocarpine via oral gavage or i.p. injection at a lower dose range of 10-

25 mg/kg.

Administer the dose repeatedly, for example, twice a week for 4-8 weeks. The frequency

and duration should be optimized based on the desired severity of fibrosis.

The control group should receive the vehicle with the same frequency and duration.

Monitoring and Sample Collection:

Monitor the body weight of the animals weekly.

At the end of the treatment period, collect blood and liver samples as described in the

acute protocol.

Biochemical and Histopathological Analysis: Perform the analyses as described for the acute

model. In the chronic model, pay particular attention to the extent of fibrosis using Masson's

trichrome staining.

Data Presentation
Table 1: Expected Biochemical Changes in Acute (-)-
Lasiocarpine-Induced Liver Injury
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Time Point (Post-Injection) Serum ALT (U/L) Serum AST (U/L)

0 hours (Control) 20 - 40 50 - 100

24 hours 200 - 500 300 - 800

48 hours 300 - 800 500 - 1200

72 hours 150 - 400 250 - 700

Note: These are approximate

values and may vary

depending on the mouse

strain, dose, and experimental

conditions. Data should be

compared to a vehicle-treated

control group.

Table 2: Histopathological Scoring of Hepatic Sinusoidal
Obstruction Syndrome (HSOS)
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Feature Score 0 Score 1 (Mild)
Score 2
(Moderate)

Score 3
(Severe)

Sinusoidal

Congestion
None

Focal,

centrilobular

Multifocal,

extending to mid-

zone

Diffuse,

panlobular

Hemorrhage None

Occasional

single-cell

hemorrhage

Small focal areas

of hemorrhage

Large areas of

hemorrhage with

red blood cell

extravasation

Hepatocyte

Necrosis
None

Single-cell

necrosis

Focal areas of

necrosis

Confluent

necrosis

Endothelial

Damage

Intact

endothelium

Swelling of

endothelial cells

Detachment of

endothelial cells

Denudation of

sinusoids

Fibrosis (Chronic

Model)
No fibrosis

Minimal

perisinusoidal

fibrosis

Moderate

perisinusoidal

and pericentral

fibrosis

Bridging fibrosis

Key Experimental Methodologies
Serum Biochemistry
Measurement of serum ALT and AST levels is a standard method for assessing liver damage.

These enzymes are released into the bloodstream upon hepatocyte injury.

Collect blood into serum separator tubes.

Allow the blood to clot at room temperature for 30 minutes.

Centrifuge at 2000 x g for 10 minutes at 4°C.

Collect the serum and store at -80°C until analysis.

Use commercial assay kits to determine ALT and AST concentrations according to the

manufacturer's protocols.
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Histopathology
Histopathological examination of liver tissue is essential for confirming the presence and

severity of HSOS.

Fixation: Immediately after collection, fix liver tissue in 10% neutral buffered formalin for 24-

48 hours.

Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols,

clear in xylene, and embed in paraffin wax.

Sectioning: Cut 4-5 µm thick sections using a microtome.

Staining:

H&E Staining: For general morphology, stain sections with hematoxylin and eosin.

Masson's Trichrome Staining: To visualize collagen deposition and assess fibrosis, use

Masson's trichrome stain.

Microscopic Evaluation: Examine the stained sections under a light microscope and score

the pathological changes according to the criteria in Table 2.

Conclusion
The (-)-Lasiocarpine-induced liver injury model in mice is a valuable tool for investigating the

mechanisms of HSOS and for the preclinical evaluation of potential therapies. The protocols

and application notes provided here offer a comprehensive guide for establishing and utilizing

this model. Careful planning, pilot studies, and consistent experimental procedures are crucial

for obtaining reliable and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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